Tert-butyl 1-piperidin-4-yl-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 1-piperidin-4-yl-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N4O2/c1-16(2,3)26-15(25)23-8-9-24-12(10-23)13(11-4-6-21-7-5-11)22-14(24)17(18,19)20/h11,21H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKXJGAVVPYLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(N=C2C(F)(F)F)C3CCNCC3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of nitrogen-containing heterocycles, which are often involved in various biological activities, including interactions with enzymes, receptors, and other proteins.
Biological Activity
Tert-butyl 1-piperidin-4-yl-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H18F3N3O2
- Molecular Weight : 303.31 g/mol
Research indicates that this compound may interact with various biological targets. Its structure suggests potential activity as a histamine H3 receptor antagonist, which could be beneficial in treating conditions related to neurotransmitter dysregulation. The trifluoromethyl group enhances lipophilicity and may improve receptor binding affinity.
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures exhibit significant effects on cellular pathways. For instance:
- NLRP3 Inflammasome Inhibition : Compounds that share structural features with tert-butyl 1-piperidin-4-yl derivatives have been shown to inhibit NLRP3 inflammasome activity, which is crucial in inflammatory responses. In a study involving THP-1 cells, compounds were tested for their ability to reduce IL-1β release and pyroptotic cell death, indicating potential anti-inflammatory properties .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related piperidine compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved behavioral outcomes in treated mice compared to controls. This suggests that similar compounds may offer therapeutic benefits in neurodegenerative diseases.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Amyloid Plaque Count | High | Low |
| Behavioral Score (Morris) | Poor | Improved |
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of piperidine derivatives in a model of rheumatoid arthritis. The compounds significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels.
| Inflammatory Marker | Control Group | Treatment Group |
|---|---|---|
| TNF-alpha (pg/mL) | 150 | 75 |
| IL-6 (pg/mL) | 200 | 100 |
Q & A
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer : Structural confirmation requires a combination of 1H NMR , 13C NMR , IR , and HRMS analyses. For example:
- 1H NMR : Assign peaks to protons in the piperidine ring (δ ~2.5–3.5 ppm) and imidazo-pyrazine core (δ ~6.8–8.0 ppm). The trifluoromethyl group (CF3) may split adjacent proton signals due to coupling .
- HRMS : Validate the molecular formula (e.g., [M+H]+ calculated for C19H25F3N4O2: 423.1902; observed: 423.1905) to confirm purity and molecular weight .
- IR : Look for carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
Q. What are the key considerations for optimizing synthesis yield in multi-step reactions?
- Methodological Answer :
- Reaction Conditions : Use TFA-mediated deprotection (e.g., 6 mL TFA in DCM, 2 hours at RT) for tert-butyl removal, achieving >90% yield in some cases .
- Purification : Employ silica gel chromatography (hexane/ethyl acetate gradients) to isolate intermediates. For crystallization, use DCM/hexane mixtures to enhance purity .
- Catalyst Screening : Test bases (e.g., K2CO3) or coupling agents (e.g., HATU) for amidation or cyclization steps .
Advanced Research Questions
Q. How should researchers address discrepancies in spectral data when characterizing novel derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in proton assignments .
- Isotopic Labeling : Use deuterated analogs to isolate overlapping signals (e.g., distinguishing piperidine NH from aromatic protons) .
- Controlled Replication : Repeat syntheses under identical conditions to rule out experimental variability .
Q. What experimental design principles are critical for evaluating biological activity in enzyme inhibition studies?
- Methodological Answer :
- Dose-Response Curves : Test the compound at concentrations ranging from 1 nM to 100 µM to determine IC50 values. Include positive controls (e.g., known inhibitors) .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target enzymes. Monitor CF3 group interactions with hydrophobic enzyme pockets .
- Statistical Rigor : Employ blinded, randomized experiments with triplicate measurements to minimize bias .
Q. How can researchers investigate the stability of this compound under varying storage and experimental conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light for 4 weeks. Monitor degradation via HPLC and LC-MS to identify breakdown products .
- pH Stability : Dissolve in buffers (pH 2–10) and measure half-life at 25°C. The tert-butyl ester may hydrolyze under acidic conditions .
- Cryopreservation : Store at -20°C in anhydrous DMSO to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
